![molecular formula C23H24Cl2N2O4 B12172933 5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12172933.png)
5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a dichlorophenyl group, a dimethylaminoethyl group, a hydroxy group, and a methoxy-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 2,4-dichlorophenyl ketone, with an amine, such as 2-(dimethylamino)ethylamine, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Addition of the Methoxy-Methylbenzoyl Group: The final step involves the addition of the methoxy-methylbenzoyl group through a Friedel-Crafts acylation reaction. This can be achieved by reacting the intermediate compound with 4-methoxy-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties, such as improved conductivity or magnetic behavior.
Biological Research: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.
5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methoxy group on the benzoyl ring.
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methyl groups on the benzoyl ring, along with the dichlorophenyl and dimethylaminoethyl groups, allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24Cl2N2O4 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
(4E)-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24Cl2N2O4/c1-13-11-14(5-8-18(13)31-4)21(28)19-20(16-7-6-15(24)12-17(16)25)27(10-9-26(2)3)23(30)22(19)29/h5-8,11-12,20,28H,9-10H2,1-4H3/b21-19+ |
InChI Key |
MFFOQBQLRGMNMV-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=C(C=C(C=C3)Cl)Cl)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C=C(C=C3)Cl)Cl)O)OC |
Origin of Product |
United States |
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